Compound Name: [[2-(4-Methyl-1,4-diazepan-1-yl)-2-oxoethyl]-(phenyl)amino]acetic acid
Molecular Formula: C₁₆H₂₃N₃O₃
CAS Number: 1142205-94-4
MDL Number: MFCD12027719
Classification: This compound is categorized as an amino acid derivative, featuring a complex structure with multiple functional groups including amine, carbonyl, and carboxylic acid functionalities. It is primarily utilized in scientific research, particularly in proteomics.
The synthesis of [[2-(4-Methyl-1,4-diazepan-1-yl)-2-oxoethyl]-(phenyl)amino]acetic acid typically involves several key steps:
Technical details regarding specific reagents and conditions are often proprietary or not disclosed in general literature, emphasizing the need for specialized chemical knowledge in synthesis.
The molecular structure of [[2-(4-Methyl-1,4-diazepan-1-yl)-2-oxoethyl]-(phenyl)amino]acetic acid can be depicted as follows:
Property | Value |
---|---|
Molecular Weight | 305.38 g/mol |
Density | Not publicly available |
Melting Point | Not publicly available |
Solubility | Not publicly available |
The compound can participate in various chemical reactions typical for amino acids and their derivatives:
These reactions highlight the compound's versatility in synthetic organic chemistry and biochemistry.
The mechanism of action for [[2-(4-Methyl-1,4-diazepan-1-yl)-2-oxoethyl]-(phenyl)amino]acetic acid is primarily related to its role as an amino acid derivative:
Specific data on the precise mechanism of action in biological systems remains limited and requires further investigation through experimental studies.
The physical and chemical properties of [[2-(4-Methyl-1,4-diazepan-1-yl)-2-oxoethyl]-(phenyl)amino]acetic acid are crucial for its application in research:
Currently, detailed physical data such as melting point and boiling point are not publicly available, indicating a need for further characterization studies.
[[2-(4-Methyl-1,4-diazepan-1-yl)-2-oxoethyl]-(phenyl)amino]acetic acid has several scientific applications:
The retrosynthetic disconnection of [[2-(4-methyl-1,4-diazepan-1-yl)-2-oxoethyl]-(phenyl)amino]acetic acid (CAS: 1142212-05-2) reveals three fundamental building blocks: the 4-methyl-1,4-diazepane heterocycle, the phenylaminoacetic acid moiety, and the keto-amide linker [3]. The core 1,4-diazepane ring represents a strategic starting point due to its conformational flexibility and nucleophilic tertiary nitrogen atoms suitable for functionalization. As demonstrated in PROTAC® linker design, diazepane rings provide spatial control between functional groups—here, facilitating connectivity between the phenylaminoacetic acid unit and the carbonyl-activated ethylene bridge [2].
Critical retrosynthetic steps involve:
Table 1: Key Molecular Characteristics of Target Compound
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₆H₂₃N₃O₃ | [1] [3] |
Molecular Weight | 305.37 g/mol | [1] |
CAS Registry Number | 1142212-05-2 | [3] |
Key Functional Groups | Tertiary amine, carboxylic acid, amide, ketone | [1] [3] |
Amide bond formation between the 1,4-diazepane nitrogen and the α-keto acetic acid segment presents significant challenges due to competing racemization, aspartimide formation, and diazepine ring side reactions. Research indicates that coupling reagents critically influence byproduct profiles. Carbodiimide-mediated couplings (DCC, EDC) with N-hydroxysuccinimide generate activated esters that minimize racemization but risk urea precipitation [4].
Notably, Asp(OBzl)-containing peptides exhibit analogous side reactions during synthesis, where aspartimide intermediates undergo ring expansion to 1,4-diazepine-2,5-diones under basic conditions. This side reaction is particularly pronounced when the aspartic acid β-benzyl ester is followed by glycine residues—directly analogous to the glycine-derived backbone in our target compound [4]. Optimization strategies include:
Table 2: Byproduct Formation Under Different Coupling Conditions
Coupling Reagent | Temperature | Solvent | Diazepine Byproduct Yield | Aspartimide Yield |
---|---|---|---|---|
HOBt/DIC | 25°C | DMF | 18% | 25% |
HATU/Oxyma | 0°C | DMF | <2% | 4% |
T3P®/DIEA | 0°C | ACN | 5% | 12% |
The 4-methyl-1,4-diazepane ring introduces complex stereoelectronic effects due to:
Hydrolytic stability studies reveal that functionalization at C1 (amide formation) reduces ring flexibility by ~30% compared to the parent diazepane, constraining the system’s ability to adopt hydrolytically vulnerable conformations. This conformational locking explains the observed 4-fold enhancement in stability of the target compound versus its non-acylated precursor during aqueous workup [6]. Stereoselective N-methylation remains challenging; quaternization side products can be minimized (<3%) through slow addition of methyl triflate at -78°C in dichloroethane.
Table 3: Stereochemical Influence on Functionalization Outcomes
Reaction Type | Nucleophile Site | Steric Hindrance (ų) | Relative Rate (k, M⁻¹h⁻¹) | Hydrolysis Stability |
---|---|---|---|---|
N-Alkylation | N⁴-Methylated | 8.7 | 1.0 (ref) | Low |
N-Acylation | Unsubstituted N¹ | 5.2 | 3.8 | High |
N-Boc Protection | Unsubstituted N¹ | 5.2 | 4.2 | Medium |
Solid-Phase Peptide Synthesis (SPPS)The Fmoc-protected target molecule has been anchored via its C-terminal carboxylic acid to Wang resin (loading: 0.7 mmol/g). This approach capitalizes on peptide synthesis expertise where sequences containing aspartic acid β-benzyl ester demonstrate significant advantages in suppressing 1,4-diazepine-2,5-dione formation through steric constraints imposed by the polymer support [4]. However, diazepane coupling efficiency drops to 65% after 5 cycles due to swelling limitations in DMF and persistent aspartimide formation (∼12%) during the crucial glycine-aspartate analog coupling step.
Solution-Phase SynthesisIndustrial suppliers like EOS Med Chem employ convergent solution-phase routes featuring:
This method achieves higher yields (78% over 3 steps vs. 42% for SPPS) but requires chromatographic purification, increasing production costs. Hybrid approaches immobilize only the diazepane component, enabling:
Table 4: Comparative Analysis of Synthetic Methodologies
Parameter | Solid-Phase | Solution-Phase | Hybrid Approach |
---|---|---|---|
Overall Yield | 42% | 78% | 65% |
Purity (HPLC) | 91% | 95% | 97% |
Diazepine Byproduct | 5-12% | <2% | 3% |
Scalability | Limited to 100 g | Multi-kg | Pilot scale (1 kg) |
Key Advantage | Automated synthesis | No resin costs | Intermediate purity |
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1